Penicillamine cysteine disulfide

Description

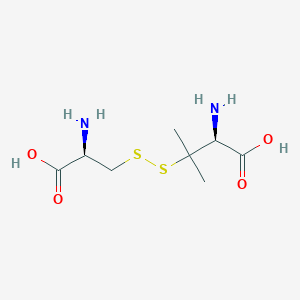

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4S2/c1-8(2,5(10)7(13)14)16-15-3-4(9)6(11)12/h4-5H,3,9-10H2,1-2H3,(H,11,12)(H,13,14)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTADXJBFXFSLA-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)SSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)N)SSC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172190 | |

| Record name | Penicillamine cysteine disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18840-45-4 | |

| Record name | Penicillamine cysteine disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018840454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penicillamine cysteine disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENICILLAMINE CYSTEINE DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WDD7K00TD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Penicillamine Cysteine Disulfide Biogenesis

Biochemical Pathways Governing Disulfide Interchange between Penicillamine (B1679230) and Cysteine

The primary biochemical pathway leading to the formation of penicillamine cysteine disulfide is a disulfide interchange reaction. ncats.iobauschhealth.cadrugbank.comhmdb.ca In this process, the thiol group of penicillamine interacts with the disulfide bond of cystine (the oxidized dimer of cysteine). This reaction cleaves the cystine molecule, resulting in the formation of the more soluble penicillamine-cysteine disulfide and a free cysteine molecule. ncats.iobauschhealth.cadrugbank.comhmdb.ca

This interchange is a critical mechanism of action for penicillamine in treating cystinuria, a genetic disorder characterized by the accumulation of poorly soluble cystine, leading to the formation of kidney stones. ncats.iobauschhealth.cadrugbank.comhmdb.ca By converting cystine into the significantly more soluble penicillamine-cysteine disulfide, the risk of stone formation is reduced as the mixed disulfide is readily excreted in the urine. ncats.iobauschhealth.cadrugbank.comhmdb.ca The active component in this interchange is believed to be the deprotonated form of penicillamine. bauschhealth.ca

Kinetic and Thermodynamic Parameters Influencing this compound Formation

The formation of this compound is a kinetically controlled process. In vitro studies have shown that the reaction is relatively slow, with one report indicating that it takes nearly eight days to achieve approximately 30% conversion of cysteine to the mixed disulfide. regulations.gov The rate of this disulfide interchange is influenced by several factors, including the concentration of the reactants and the presence of catalysts.

Thermodynamically, the formation of the mixed disulfide is favored due to the increased solubility of the product compared to cystine. ncats.iobauschhealth.cadrugbank.comhmdb.caysu.am N-acetyl-d-penicillamine-cysteine disulfide, a related compound, is noted to be about 500 times more soluble than cystine. scielo.org.za This significant increase in solubility serves as a driving force for the reaction in an aqueous physiological environment.

Below is a table summarizing the in-vitro reaction times versus the concentration of cysteine penicillamine disulfide as found in one study. regulations.gov

| Time (days) | Concentration of Cysteine Penicillamine Disulfide (%) |

| ~8 | ~30 |

This table illustrates the slow in-vitro formation rate of this compound. regulations.gov

In Vitro Reconstitution and In Vivo Formation Mechanisms of this compound

The formation of this compound has been demonstrated both in vitro and in vivo. In vitro studies have successfully reconstituted the disulfide interchange reaction, confirming the direct interaction between penicillamine and cystine. ncats.iobauschhealth.cadrugbank.comhmdb.ca These studies have been instrumental in elucidating the fundamental mechanism of action.

In vivo, following the administration of penicillamine, the mixed disulfide is readily detected in the urine of patients, confirming its formation within the body. ncats.iobauschhealth.cadrugbank.comhmdb.ca The primary site of this transformation is believed to be in the blood plasma and potentially other extracellular fluids where penicillamine can interact with circulating cystine. nih.gov The rapid excretion of the formed penicillamine-cysteine disulfide underscores its high solubility and the efficiency of this pathway in eliminating excess cystine from the body. ncats.iobauschhealth.cadrugbank.comhmdb.caregulations.gov

Physiological and Pathophysiological Roles of Penicillamine Cysteine Disulfide

Modulatory Role in Cystine Metabolism and Excretion

The primary and most well-understood role of penicillamine (B1679230) cysteine disulfide is its function in the management of cystinuria, an inherited metabolic disorder. Cystinuria is characterized by impaired reabsorption of cystine and other dibasic amino acids in the proximal renal tubules, leading to high concentrations of cystine in the urine. nih.govresearchgate.net Due to its low solubility, particularly in acidic urine, cystine precipitates and forms kidney stones (urolithiasis). nih.govwikipedia.org

The therapeutic action of penicillamine in cystinuria is mediated through a thiol-disulfide exchange reaction. drugbank.comnih.gov Penicillamine reacts with the less soluble cystine molecule, cleaving its disulfide bond. This chemical interchange results in the formation of penicillamine cysteine disulfide. drugbank.comnih.gov This newly formed mixed disulfide is significantly more soluble in urine than cystine. wikipedia.orgdrugbank.com Research indicates that penicillamine-cysteine disulfide is approximately 50 times more soluble than cystine. medscape.comnih.gov

| Compound | Relative Solubility in Urine | Significance in Cystinuria |

|---|---|---|

| Cystine | Low | Prone to crystallization and stone formation. wikipedia.org |

| This compound | High (~50x greater than Cystine) medscape.comnih.gov | Prevents crystallization, allowing for effective renal excretion. drugbank.comcystinuria.org |

The formation of the highly soluble this compound has a direct and beneficial impact on the clinical course of cystinuria. It is an effective therapy for reducing the rate of new stone formation in patients where conservative treatments like hydration and urine alkalinization have failed. cystinuria.org Furthermore, this mechanism can also contribute to the dissolution of pre-existing cystine stones. nih.govmedscape.com

In pediatric patients with cystinuria, consistent therapy leading to the formation of this compound has been shown to prevent the development of new stones and even promote the gradual resolution of smaller, non-obstructing stones. nih.gov By mitigating the recurrent and often painful stone episodes, this intervention helps prevent the associated complications of urolithiasis, such as urinary tract obstruction, infections, and the need for repeated surgical procedures. Over the long term, the prevention of recurrent stone formation is crucial for preserving renal function, as chronic obstruction and repeated interventions can lead to nephropathology and a progressive loss of kidney function. nih.gov

Participation in Cellular and Systemic Redox Homeostasis

The formation and presence of this compound are intrinsically linked to the broader system of cellular and systemic redox homeostasis, which involves the balance of thiols and disulfides.

Penicillamine is a thiol-containing compound, and its primary biochemical reactions involve sulfhydryl-disulfide exchanges. nih.gov The formation of this compound is a direct result of its interaction with the endogenous disulfide pool, specifically by reacting with cystine. drugbank.com In addition to the mixed disulfide, penicillamine can also form penicillamine disulfide through the oxidation of two penicillamine molecules. nih.govnih.gov

The relative concentrations and ratios of these different disulfides can provide insights into the metabolic state of an individual. For instance, the ratio of cysteine-penicillamine disulfide to penicillamine disulfide has been observed to differ between patients with cystinuria and those with rheumatoid arthritis, suggesting different underlying redox environments or metabolic handling of the compound. nih.gov Chemical studies have also highlighted a preferential reactivity, where under certain equilibrium conditions, the formation of a cysteine-penicillamine disulfide bond is favored over cysteine-cysteine or penicillamine-penicillamine bonds. researchgate.netnih.gov This suggests a specific interaction within the complex biological milieu of thiol and disulfide compounds.

Cysteine residues in proteins and small molecules are central to the body's antioxidant defense systems and are primary targets of modification during oxidative stress. mdpi.com The balance between reduced thiols and oxidized disulfides is a key indicator of the cellular redox state. mdpi.com

The thiol-disulfide exchange that produces this compound is a fundamental redox reaction. While the direct antioxidant capacity of this compound is not fully elucidated, its parent compound, penicillamine, can modulate the activity of enzymes involved in oxidative stress, such as myeloperoxidase. biorxiv.org Furthermore, there is a hypothesis that the formation of certain disulfide derivatives, like hydropersulfides, may serve a protective function by preventing irreversible oxidative damage to critical thiol groups on proteins. nih.gov The dynamic formation and cleavage of disulfide bonds, including this compound, are integral to how the body responds to redox changes and oxidative challenges.

Immunopharmacological Activities of this compound

Direct studies on D-penicillamine-L-cysteine disulfide in animal models have revealed a range of effects on the immune system. nih.gov In vitro, the compound was found to enhance DNA synthesis in stimulated mouse spleen cells. nih.gov In vivo studies demonstrated a dual effect: depending on the dose, it could either enhance or suppress immune responses like plaque-forming cell response and delayed-type hypersensitivity. nih.gov The compound was also able to restore impaired immune responses in hydrocortisone-treated mice and inhibit the induction of suppressor cells. nih.gov Interestingly, in a model of adjuvant-induced arthritis in rats, this compound exacerbated the disease by eliminating the suppressor cells that normally regulate the condition, highlighting its complex and potentially pro-inflammatory role in certain autoimmune settings. nih.gov

| Experimental Model | Observed Effect |

|---|---|

| Concanavalin A-stimulated mouse spleen cells (in vitro) | Enhanced DNA synthesis |

| Low responder mice (in vivo) | Dose-dependent enhancement or depression of plaque-forming cell (PFC) response and delayed-type hypersensitivity (DTH) |

| Hydrocortisone-pretreated mice (in vivo) | Restoration of impaired PFC response |

| Mice immunized with supraoptimum antigen dose (in vivo) | Inhibition of suppressor cell induction |

| Adjuvant arthritic rats (in vivo) | Induction of severe arthritis via elimination of suppressor cells |

Modulation of Lymphocyte Proliferation and Immune Cell Function

This compound (P-C) has demonstrated a notable capacity to influence the proliferation and function of lymphocytes. In vitro studies have shown that P-C can enhance the synthesis of DNA in mouse spleen cell cultures that have been stimulated with concanavalin A, a substance known to trigger lymphocyte proliferation. nih.gov This suggests a direct role for the disulfide in augmenting the response of these immune cells to mitogenic signals.

The effect of this compound on immune cell function in vivo appears to be more complex and is notably dose-dependent. In studies involving mice with a low response to sheep red blood cells (SRBC), administration of P-C resulted in either an enhancement or a depression of the plaque-forming cell (PFC) response and delayed-type hypersensitivity. nih.gov This dual activity underscores the compound's intricate role in modulating the adaptive immune response. Furthermore, in mice with compromised immune function due to hydrocortisone treatment, P-C was able to restore the impaired PFC response. nih.gov Conversely, in mice that naturally exhibit a high response to SRBC, P-C did not show an enhancing effect but rather an inhibitory one. nih.gov

Table 1: In Vivo Effects of this compound on Immune Response in Mice

| Animal Model | Immune Parameter | Effect of this compound |

|---|---|---|

| Low responder mice to SRBC | Plaque Forming Cell (PFC) response | Dose-dependent enhancement or depression |

| Low responder mice to SRBC | Delayed Type Hypersensitivity (DTH) | Dose-dependent enhancement or depression |

| Hydrocortisone-pretreated mice | Plaque Forming Cell (PFC) response | Restoration of impaired response |

| High responder mice to SRBC | Plaque Forming Cell (PFC) response | Inhibition |

Effects on Inflammatory Pathways and Potential in Autoimmune Research

The immunomodulatory activities of this compound have significant implications for inflammatory pathways, making it a subject of interest in autoimmune research. While direct studies on the specific effects of the disulfide on inflammatory cytokines are limited, its influence on immune cell function provides indirect evidence of its potential role. The ability to both enhance and suppress immune responses depending on the immunological context suggests a capacity to modulate the delicate balance that can be disrupted in autoimmune conditions.

The parent compound, D-penicillamine, is known to be used in the treatment of rheumatoid arthritis, and its mechanism of action is thought to involve its metabolites, including this compound. nih.gov The observation that this compound can induce severe arthritis in adjuvant arthritic rats by eliminating suppressor cells provides a crucial, albeit paradoxical, insight into its potential role in inflammatory processes. nih.gov This finding suggests that while it may have beneficial immunomodulatory effects in some contexts, it can also exacerbate inflammation by removing regulatory checks on the immune system. This dual potential highlights the complexity of its effects on inflammatory pathways and its relevance in the study of autoimmune diseases.

Impact on Suppressor Cell Populations and Immune Regulation

A key aspect of the immunopharmacological profile of this compound is its significant impact on suppressor cell populations, which are crucial for maintaining immune homeostasis and preventing autoimmunity. Research has shown that P-C can inhibit the induction of suppressor cells that regulate the plaque-forming cell (PFC) response in mice immunized with a high dose of an antigen. nih.gov By preventing the generation of these regulatory cells, the disulfide can lead to a more robust immune response.

Furthermore, in a model of autoimmune disease, specifically adjuvant arthritis in rats, this compound was found to induce a severe form of the disease. nih.gov This was attributed to the elimination of suppressor cells that normally regulate this disease process. nih.gov This potent effect on a critical regulatory cell population underscores the compound's ability to significantly alter the course of an immune response and potentially contribute to the development or exacerbation of autoimmune pathology.

Table 2: Effects of this compound on Suppressor Cell Populations

| Experimental Model | Suppressor Cell Activity | Observed Outcome |

|---|---|---|

| Mice immunized with supraoptimum antigen dose | Inhibition of suppressor cell induction on PFC response | Enhanced immune response |

| Adjuvant arthritic rats | Elimination of suppressor cells regulating the disease | Induction of severe arthritis |

Pharmacokinetics and Biotransformation Pathways of Penicillamine Cysteine Disulfide

Systemic Absorption and Distribution Dynamics of Penicillamine (B1679230) Disulfides

Following oral administration, D-penicillamine is rapidly but incompletely absorbed from the gastrointestinal tract, with a reported oral bioavailability ranging from 40% to 70%. mdpi.comnih.gov Peak plasma concentrations of the parent drug are typically reached within 1 to 3 hours. mdpi.comnih.gov Once absorbed, D-penicillamine readily undergoes metabolic transformation, leading to the appearance of its disulfide metabolites in the plasma, including penicillamine cysteine disulfide and penicillamine disulfide. nih.gov

The plasma concentration profiles of penicillamine and its major disulfide metabolites, this compound and penicillamine disulfide, exhibit similar characteristics. nih.gov Studies in patients with rheumatoid arthritis have shown that these compounds display comparable times to reach maximum plasma concentrations and follow a biphasic elimination pattern from plasma. nih.gov

The distribution of penicillamine and its disulfides is influenced by a "deep compartment" or a "slow pool" of the drug reversibly bound to tissues, particularly the skin. This phenomenon may contribute to the prolonged therapeutic effects and the emergence of adverse effects even after discontinuation of treatment. mdpi.com

Pharmacokinetic Parameters of D-Penicillamine and its Disulfide Metabolites

| Parameter | D-Penicillamine | Penicillamine Disulfide Metabolites (including this compound) |

|---|---|---|

| Oral Bioavailability | 40-70% | - |

| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | Similar to parent drug |

| Initial Elimination Half-life (t1/2α) | 0.86 - 4.41 hours | 0.81 - 4.41 hours |

| Final Elimination Half-life (t1/2β) | 3.4 - 9.45 hours | 5.62 - 21.7 hours |

Data sourced from studies in patients with rheumatoid arthritis. mdpi.comnih.govnih.gov

Hepatic Metabolism and Conjugation Reactions Involving Disulfide Intermediates

The liver is the primary site for the metabolism of D-penicillamine. nih.gov After ingestion, the parent compound is transformed into several metabolites, including the prominent disulfides, inorganic sulfates, N-acetyl-D-penicillamine, and S-methyl-D-penicillamine. nih.gov The formation of this compound occurs through a disulfide interchange reaction between D-penicillamine and cystine. drugbank.com

While the liver is established as the central organ for these biotransformations, the specific enzymatic pathways and conjugation reactions involving this compound are not extensively detailed in the available literature. It is known that glutathione (B108866) (GSH) plays a role in the broader metabolic processes of xenobiotics, often participating in conjugation reactions catalyzed by glutathione S-transferases to form more water-soluble compounds for excretion. nih.gov However, the direct enzymatic conjugation of this compound with glutathione or other endogenous molecules in the liver requires further investigation. The metabolism of D-penicillamine is also noted to involve S-methylation, leading to the formation of S-methyl-D-penicillamine. nih.gov

Renal and Biliary Excretion Profiles of this compound and Associated Metabolites

The primary route of elimination for D-penicillamine and its metabolites, including this compound, is through the kidneys. drugbank.com Urinary excretion accounts for a significant portion of the administered dose, with studies showing that the total amount of the drug and its metabolites detected in urine ranges from 12.0% to 48.7% of the oral dose. nih.gov The disulfide forms, being more water-soluble than the parent compound, are readily excreted in the urine. drugbank.com

Fecal excretion of D-penicillamine has also been reported, accounting for as much as 50% of an oral dose. nih.gov This fecal portion is largely considered to represent the unabsorbed fraction of the drug. mdpi.com While biliary excretion is a known pathway for the elimination of various drugs and their metabolites from the liver, specific quantitative data on the biliary excretion of this compound and its associated metabolites are limited. unc.edu Studies on the biliary excretion of penicillamine have often focused on its role in chelating and eliminating copper, particularly in the context of Wilson's disease, rather than detailing the excretion profile of its own metabolites. nih.gov

Plasma Protein Binding Characteristics and Implications for Systemic Circulation

Penicillamine and its disulfide metabolites exhibit significant binding to plasma proteins, with albumin being the primary binding partner. nih.govnih.gov It has been demonstrated that over 80% of D-penicillamine in the plasma is bound to proteins. mdpi.com This extensive binding has a profound impact on the pharmacokinetics of the compound, contributing to the slow elimination of the drug from the plasma. nih.gov

The formation of a stable D-penicillamine-albumin mixed disulfide conjugate has been observed both in vivo and in vitro. nih.gov This conjugate is eliminated slowly, with a half-life that can be comparable to or even exceed that of plasma proteins themselves. nih.gov This stability contrasts with the more rapid elimination of free D-penicillamine and is a key factor in the delayed elimination of penicillamine-containing disulfides. nih.gov While the high degree of binding is well-established, a specific binding affinity constant (e.g., Kd) for the interaction between this compound and albumin has not been definitively reported in the reviewed literature. The strong association with albumin effectively creates a circulating reservoir of the drug and its metabolites, influencing their distribution and duration of action.

Advanced Analytical Methodologies for Penicillamine Cysteine Disulfide Measurement

Chromatographic Separation Techniques for Biological Matrices

Chromatographic methods are fundamental for the separation of penicillamine (B1679230) cysteine disulfide from other structurally similar compounds present in biological samples, ensuring accurate measurement.

High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection stands as a highly sensitive and specific method for the analysis of thiols and disulfides. A notable method involves reversed-phase ion-pairing liquid chromatography. In this technique, the disulfide is first reduced at an upstream electrode of a dual gold/mercury amalgam electrochemical detector. The resulting thiols are then detected at a downstream electrode. nih.govcapes.gov.br This dual-electrode system provides excellent selectivity, as only compounds that can be electrochemically reduced and then detected will produce a signal.

This approach allows for the simultaneous determination of penicillamine, its symmetrical disulfide (penicillamine disulfide), and mixed disulfides like penicillamine cysteine disulfide in plasma and urine. nih.govcapes.gov.br The separation is typically achieved on a C18 column with a mobile phase containing an ion-pairing agent to enhance the retention and resolution of the charged analytes.

Table 1: HPLC with Electrochemical Detection Parameters

| Parameter | Value/Description |

| Chromatography Mode | Reversed-phase ion-pairing |

| Stationary Phase | C18 |

| Mobile Phase | Acidic phosphate (B84403) buffer with an ion-pairing agent and methanol |

| Detector | Dual gold/mercury amalgam electrochemical detector |

| Detection Principle | Upstream reduction of disulfides, downstream detection of thiols |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. However, this compound, being a polar and non-volatile amino acid derivative, requires chemical derivatization prior to GC-MS analysis. jfda-online.comgcms.cz The derivatization process converts the polar functional groups (carboxyl and amino groups) into less polar and more volatile derivatives.

Common derivatization strategies for amino acids include silylation and acylation. nih.govresearchgate.net Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts active hydrogens on the carboxyl and amino groups to trimethylsilyl (B98337) (TMS) ethers and esters. Acylation, using reagents such as pentafluoropropionic anhydride (B1165640) (PFPA), forms stable and volatile acyl derivatives. Following derivatization, the volatile this compound derivative can be separated by gas chromatography and identified based on its characteristic mass spectrum.

Ion-exchange chromatography is a classical and robust technique for the separation of amino acids and their derivatives based on their net charge. nih.gov For the analysis of penicillamine-related compounds, a common approach involves the oxidation of all thiol and disulfide species to their corresponding sulfonic acids with performic acid. nih.gov The resulting penicillaminic acid and cysteic acid can then be separated and quantified using an anion-exchange column and a standard amino acid analyzer with ninhydrin (B49086) post-column derivatization for detection. nih.gov

While this method provides a measure of the total penicillamine content, specific quantification of this compound requires a pre-separation step or a chromatographic system capable of resolving the intact mixed disulfide from other amino acids and disulfides. Cation-exchange chromatography at a controlled pH can also be employed to separate these compounds based on the positive charges of their amino groups.

Spectroscopic and Spectrometric Approaches for Structural Characterization

Spectroscopic and spectrometric techniques are indispensable for the unambiguous identification and structural elucidation of this compound.

Tandem mass spectrometry (MS/MS) is a highly specific and sensitive technique for the structural analysis of molecules. When coupled with liquid chromatography (LC-MS/MS), it allows for the separation and identification of compounds in complex mixtures. regulations.gov For this compound, the precursor ion corresponding to its molecular weight would be selected in the first mass spectrometer (MS1). This precursor ion is then subjected to fragmentation in a collision cell, and the resulting product ions are analyzed in the second mass spectrometer (MS2).

The fragmentation of this compound is expected to primarily occur at the disulfide bond, leading to the formation of penicillamine and cysteine radical cations or their corresponding protonated species. Further fragmentation of these product ions would yield a characteristic pattern of smaller fragments, allowing for the definitive identification of the original molecule. nih.govnih.gov Advanced fragmentation techniques like electron-transfer dissociation (ETD) can be particularly useful for characterizing disulfide-linked species. nih.govnih.gov

Table 2: Expected Major Fragment Ions in MS/MS of this compound

| Precursor Ion (m/z) | Expected Major Product Ions | Description |

| [M+H]⁺ of this compound | Ions corresponding to Penicillamine and Cysteine moieties | Cleavage of the disulfide bond |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure, conformation, and purity of a molecule. Both ¹H and ¹³C NMR spectroscopy can be utilized for the characterization of this compound. researchgate.netresearchgate.net

¹H NMR spectroscopy can be used to identify the different protons in the molecule based on their chemical shifts and coupling constants. The integration of the signals can provide quantitative information, allowing for the assessment of purity and the determination of the relative amounts of different species in a mixture. nih.gov The chemical shifts of the protons adjacent to the sulfur atoms and the amino and carboxyl groups are particularly sensitive to the local chemical environment and can provide insights into the molecule's three-dimensional conformation in solution.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shift of the β-carbon of cysteine is known to be highly sensitive to its redox state, making ¹³C NMR a valuable tool for confirming the presence of the disulfide bond. nih.gov

Development and Validation of Immunoassays for this compound

The development of immunoassays for small molecules like this compound presents unique challenges due to their low molecular weight and lack of immunogenicity. However, the generation of antibodies against the parent compound, D-penicillamine, has been successfully demonstrated, laying the groundwork for potential immunoassay development for its metabolites. nih.gov The fundamental step in creating such an assay involves coupling the target molecule, or a derivative of it, to a larger carrier protein, such as human serum albumin or bovine gamma globulin. This conjugation renders the small molecule immunogenic, enabling the production of specific antibodies in animal models. nih.gov

Once specific antibodies are generated, a competitive immunoassay format is typically employed for the detection of small molecules. nih.govdrugtargetreview.com In this format, a labeled version of the analyte (e.g., enzyme-linked or fluorescently tagged) competes with the unlabeled analyte in the sample for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Validation of a newly developed immunoassay is critical to ensure its reliability for quantitative analysis. This process involves a rigorous evaluation of several key performance parameters. While specific validation data for a dedicated this compound immunoassay is not widely available in peer-reviewed literature, the following table outlines the typical parameters that would be assessed.

Table 1: Representative Performance Characteristics for a Small Molecule Immunoassay

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Sensitivity | The lowest concentration of the analyte that can be reliably detected and differentiated from zero. | Lower Limit of Quantification (LLOQ) should be relevant for the intended application. |

| Specificity/Selectivity | The ability of the assay to measure the intended analyte exclusively, without interference from structurally related compounds. | Minimal cross-reactivity with parent drug (D-penicillamine), other metabolites, and endogenous substances. |

| Accuracy | The closeness of the measured value to the true value, typically assessed by spike-recovery studies in the matrix of interest (e.g., plasma, urine). | Recovery values typically within 85-115% of the nominal concentration. |

| Precision | The degree of agreement among a series of measurements from the same homogenous sample, expressed as the coefficient of variation (CV). | Intra-assay and inter-assay CVs should generally be less than 15%. |

| Linearity and Range | The concentration range over which the assay is accurate, precise, and linear. | A defined range where the signal response is proportional to the analyte concentration. |

| Stability | The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage). | Analyte concentration should remain within a specified percentage of the initial value. |

Applications in Clinical Monitoring and Preclinical Research Studies

The measurement of this compound is of significant interest in both clinical and preclinical settings, primarily related to the therapeutic use of D-penicillamine. mssm.edu D-penicillamine is a disease-modifying antirheumatic drug (DMARD) and a chelating agent used in the treatment of various conditions. nih.gov Its mechanism of action involves the formation of a mixed disulfide with cysteine, creating penicillamine-cysteine disulfide, which is more soluble than cystine and readily excreted in the urine. drugbank.com

In a clinical context, monitoring the levels of D-penicillamine and its metabolites, such as this compound, can be crucial for several reasons. In the management of cystinuria, a genetic disorder characterized by the formation of cystine kidney stones, the primary goal of D-penicillamine therapy is to reduce the excretion of cystine. mssm.edu Measuring the urinary concentrations of both cystine and the penicillamine-cysteine disulfide metabolite can help in assessing the efficacy of the treatment and patient compliance. mssm.edu Studies have shown that in patients with cystinuria treated with D-penicillamine, the excretion of cystine decreases significantly, while the levels of this compound increase. mssm.edu

In the treatment of rheumatoid arthritis, the therapeutic mechanism of D-penicillamine is not fully understood but is thought to involve the modulation of the immune system. nih.gov The ratio of penicillamine-cysteine disulfide to other disulfide metabolites has been investigated as a potential prognostic marker for clinical response in patients with rheumatoid arthritis. mssm.edu Therefore, a validated and sensitive assay for this compound could aid in optimizing dosing regimens and predicting therapeutic outcomes.

Preclinical research studies also stand to benefit from the accurate measurement of this compound. In animal models of diseases like rheumatoid arthritis or in toxicological studies, quantifying the levels of this metabolite in biological fluids and tissues can provide valuable insights into the pharmacokinetics and pharmacodynamics of D-penicillamine. mdpi.com Such data is essential for understanding the drug's metabolism, distribution, and mechanism of action, which can inform the development of new therapeutic strategies.

Structural Biology and Conformational Dynamics of Disulfide Bridges

Molecular Conformation and Chirality of Penicillamine (B1679230) Cysteine Disulfide

Penicillamine cysteine disulfide is a mixed disulfide formed between the amino acids L-cysteine and D-penicillamine. nih.gov Its chemical structure is characterized by a disulfide bond linking the sulfur atom of a cysteine residue to the sulfur atom of a penicillamine residue. The molecular formula of this compound is C₈H₁₆N₂O₄S₂, and it has a molecular weight of approximately 268.36 g/mol . nih.govnih.govaxios-research.com

The presence of two different amino acid precursors gives rise to specific stereochemical properties. The compound possesses two chiral centers, one originating from L-cysteine and the other from D-penicillamine. nih.govscielo.br The systematic IUPAC name, (2S)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]-3-methylbutanoic acid, precisely defines this stereochemistry. nih.gov The key structural feature that distinguishes it from the naturally occurring cystine (cysteine-cysteine disulfide) is the presence of two methyl groups on the β-carbon of the penicillamine residue. These gem-dimethyl groups introduce significant steric bulk around the disulfide bond, which profoundly influences its conformational dynamics, chemical reactivity, and role in peptide structure. acs.orgacs.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₆N₂O₄S₂ | nih.govnih.gov |

| Molecular Weight | 268.36 g/mol | nih.govrsc.org |

| IUPAC Name | (2S)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]-3-methylbutanoic acid | nih.gov |

| Chirality | 2 defined stereocenters | nih.gov |

Role of this compound in Directed Peptide and Protein Folding

The unique properties of the penicillamine-cysteine disulfide bond are increasingly exploited in protein engineering and peptide synthesis to guide the complex process of oxidative folding. Precise disulfide pairing is crucial for the correct three-dimensional structure and biological activity of many peptides and proteins. acs.orgacs.org

Orthogonal Disulfide Pairing Strategies Utilizing Penicillamine Residues

A significant advance in peptide science has been the development of orthogonal disulfide pairing strategies, which allow for the specific formation of desired disulfide bonds in molecules containing multiple cysteine residues. nih.govfigshare.com Research has demonstrated a remarkable orthogonality between the formation of a cysteine-penicillamine (Cys-Pen) heterodimer and the formation of either cysteine-cysteine (Cys-Cys) or penicillamine-penicillamine (Pen-Pen) homodimers. acs.orgacs.orgnih.gov

This orthogonality means that when a peptide containing both cysteine and penicillamine residues is subjected to oxidative folding conditions, the formation of the mixed Cys-Pen disulfide is highly favored over the formation of two Cys-Cys or two Pen-Pen bonds. acs.orgresearchgate.net This selectivity is driven by two main factors:

Kinetics: The oxidation of penicillamine to form a Pen-Pen disulfide is significantly slower than the oxidation of cysteine, largely due to the steric hindrance from the gem-dimethyl groups. One study reported the oxidation rate of a penicillamine-containing peptide to be approximately 26-fold slower than that of its cysteine-containing counterpart. acs.orgacs.org

Thermodynamics: Under conditions that permit thiol-disulfide exchange, the equilibrium strongly favors the formation of the Cys-Pen mixed disulfide. acs.orgresearchgate.net

This strategy enables the rational design and folding of complex multicyclic peptides with precise disulfide connectivity, often without the need for complex and laborious orthogonal protecting group strategies. acs.orgnih.govresearchgate.net

Comparative Stability and Reductive Resistance of Penicillamine-Cysteine Disulfide Bonds

A defining characteristic of the Cys-Pen disulfide bond is its enhanced stability compared to the natural Cys-Cys disulfide bond, particularly its resistance to reduction and thiol-disulfide exchange. acs.org The steric shield provided by the bulky methyl groups on the penicillamine residue physically hinders the approach of a reducing agent or a nucleophilic thiol group. acs.orgresearchgate.net

Studies have shown that the rate of thiol-disulfide exchange for Cys-Pen disulfides can be approximately 10 times slower than for Cys-Cys disulfides. acs.org In comparative studies, the reduction of penicillamine disulfide by various thiol reductants like glutathione (B108866) and cysteine was found to be significantly less efficient than the reduction of other disulfides. nih.gov For instance, the initial rate of reduction and the equilibrium constant for the reduction of penicillamine disulfides by glutathione were found to be 267-fold and 875-fold less, respectively, than for captopril (B1668294) disulfide. nih.gov This increased stability is a valuable asset in developing peptide-based therapeutics, as it can improve their half-life and resistance to degradation in the reducing environments found in vivo. researchgate.netnih.gov

Table 2: Comparative Reactivity of Disulfide Bonds

| Disulfide Type | Relative Rate of Thiol-Disulfide Exchange | Relative Reductive Susceptibility | Key Feature | Source |

|---|---|---|---|---|

| Cys-Cys | Baseline (Faster) | Higher | Standard biological disulfide bond. | acs.orgnih.gov |

| Cys-Pen | ~10-fold slower than Cys-Cys | Lower | Steric hindrance from gem-dimethyl groups. | acs.orgnih.gov |

Computational Modeling and Molecular Dynamics Simulations of Penicillamine-Containing Disulfides

Computational methods, including molecular dynamics (MD) simulations and Density Functional Theory (DFT), are powerful tools for investigating the structural and energetic properties of disulfide bonds. rsc.orgrsc.org These techniques allow researchers to model the conformational preferences of peptides containing Cys-Pen linkages and to understand the molecular basis for their enhanced stability. rsc.orgnih.gov

MD simulations can be employed to:

Simulate the folding pathways of peptides and predict the most likely disulfide pairing patterns.

Analyze the local conformational constraints imposed by the bulky penicillamine residue. nih.govrsc.org

Evaluate the free energy changes associated with disulfide bond formation and exchange reactions. nih.gov

For example, studies on metallopeptides incorporating penicillamine have used a combination of spectroscopic techniques and computational methods to characterize the coordination environment and folding state. rsc.org While research focusing exclusively on MD simulations of the isolated this compound molecule is not abundant, the principles are widely applied to understand how disulfide engineering, including the use of non-canonical amino acids like penicillamine, can enhance protein stability. rsc.orgnih.gov

Influence on Tertiary and Quaternary Protein Structures via Disulfide Exchange Reactions

The formation of native protein structure is often mediated by a series of thiol-disulfide exchange reactions, catalyzed in vivo by enzymes like protein disulfide isomerase (PDI). nih.govresearchgate.net The strategic incorporation of penicillamine into a peptide sequence can hijack this natural process to direct the formation of specific tertiary and quaternary structures.

During oxidative folding, various disulfide bonds may form transiently. However, in a system containing both cysteine and penicillamine, the thiol-disulfide exchange reactions will progressively lead to the accumulation of the thermodynamically favored and kinetically persistent Cys-Pen linkage. acs.org Once formed, the Cys-Pen bond's high resistance to subsequent cleavage and exchange effectively locks in a specific conformation, preventing the disulfide shuffling that could lead to misfolded isomers. nih.govlsuhsc.edu

This principle allows for precise control over the final folded structure. By directing which cysteine residues pair with penicillamine, scientists can selectively produce specific bicyclic structures from a fully reduced peptide chain, minimizing or even eliminating the formation of isomeric byproducts. acs.orgresearchgate.net This control over disulfide exchange is fundamental to using penicillamine as a tool to engineer peptides and proteins with desired folds and enhanced structural integrity. acs.orgacs.org

Synthetic Chemistry and Analogous Compound Development

Chemical Synthesis Routes and Methodologies for Penicillamine (B1679230) Cysteine Disulfide

The synthesis of the mixed disulfide, penicillamine cysteine disulfide, is primarily achieved through thiol-disulfide exchange reactions or direct oxidation of a mixture of the two parent thiols, D-penicillamine and L-cysteine.

One common method involves the reaction of D-benzylpenicilloic acid with cystine, which yields the D-penicillamine-cysteine mixed disulfide. Another key strategy is the direct oxidation of the free thiol groups of penicillamine and cysteine. This can be accomplished by air oxidation in a suitable buffer or through the use of mild oxidizing agents like iodine. Studies have shown a thermodynamic preference for the formation of the cysteine-penicillamine (Cys-Pen) heterodisulfide over the corresponding Cys-Cys or Pen-Pen homodisulfides when the reaction is allowed to reach equilibrium. acs.orgresearchgate.netnih.gov This preference is driven by the steric hindrance imposed by the β,β-dimethyl groups of penicillamine, which makes the Pen-Pen disulfide bond less stable compared to the mixed disulfide. researchgate.net

The synthesis can be performed in a one-pot manner under mild, aqueous conditions. For instance, reacting L-cysteine or D-penicillamine with a dialdehyde (B1249045) in a biphasic solvent system can lead to the formation of thiazolidine (B150603) derivatives, which are precursors or structural analogs. scielo.br For more controlled synthesis, especially within peptides, orthogonal protecting group strategies are employed. A trityl (Trt) protected penicillamine residue can be paired with a trityl-protected cysteine, while other cysteine residues are protected with an acetamidomethyl (Acm) group. nih.gov The Cys(Trt)-Pen(Trt) disulfide bond can be formed selectively, followed by removal of the Acm groups and subsequent oxidation (e.g., with iodine) to form a second, different disulfide bond. nih.gov

Key reactions involved in the synthesis include:

Thiol-Disulfide Exchange: R-SH + R'-S-S-R' ⇌ R-S-S-R' + R'-SH

Direct Oxidation: 2 R-SH + [O] → R-S-S-R + H₂O

These methodologies allow for the efficient production of this compound for its use as a reference standard in analytical chemistry and for further research into its biological and chemical properties.

Synthesis and Characterization of Related Mixed Disulfides

The principles guiding the synthesis of this compound are extended to create a variety of related mixed disulfides, each with unique properties and biological relevance.

Homocysteine-penicillamine disulfide is a significant metabolite identified in individuals with homocystinuria who are treated with D-penicillamine. nih.gov Its formation is a key aspect of the drug's therapeutic action.

Synthesis: The synthesis of this mixed disulfide occurs in vivo through thiol-disulfide exchange. D-penicillamine, administered orally, interacts with homocysteine that is bound to proteins (like albumin) via a disulfide linkage. The penicillamine effectively cleaves this bond, releasing the protein and forming the more readily excretable homocysteine-penicillamine disulfide. nih.gov In vitro, the synthesis can be mimicked by reacting D-penicillamine with homocystine (the oxidized dimer of homocysteine) or by co-incubating the two thiols under oxidizing conditions.

Biological Relevance: The primary biological relevance of homocysteine-penicillamine disulfide is its role in the treatment of homocystinuria, a genetic disorder characterized by dangerously high levels of homocysteine. nih.govmdpi.com Elevated homocysteine is associated with severe health issues, including vascular damage and thrombosis. mdpi.comnih.govmdpi.com By converting protein-bound homocysteine into the mixed disulfide, D-penicillamine facilitates its removal from the body via renal clearance, thereby lowering the total homocysteine burden. nih.gov This therapeutic strategy highlights the importance of engineering specific mixed disulfides to target and eliminate pathological molecules.

Derivatization of penicillamine, often by N-acetylation, creates precursors for other functional molecules and modifies its properties. S-nitroso-N-acetyl-d-penicillamine (SNAP) is a well-studied S-nitrosothiol and a potent nitric oxide (NO) donor. mdpi.comresearchgate.net

Synthesis: The synthesis of N-acetyl-d-penicillamine (NAP) is a prerequisite. This is typically achieved by reacting D-penicillamine with acetic anhydride (B1165640) in a solvent like pyridine. mdpi.com The resulting NAP can then be used to synthesize mixed disulfides. While a specific synthesis for N-acetyl-D-penicillamine cysteine disulfide is not prominently detailed, it can be inferred through standard disulfide chemistry: reacting NAP with cystine or co-oxidizing NAP and cysteine.

More complex derivatized forms involve linking NAP to polymer backbones. For example, NAP thiolactone can be synthesized and subsequently attached to aminated polyvinyl chloride (PVC) or hyperbranched polyamidoamine (HPAMAM). mdpi.com The thiol group is then available for nitrosation to create a NO-releasing polymer or for forming disulfide bonds. mdpi.comresearchgate.net

Other identified metabolites and derivatives include S-methyl-D-penicillamine, showcasing that metabolic pathways can also modify the thiol group, preventing it from forming disulfide bonds.

Strategies for Modifying Disulfide Stability and Reactivity

The stability and reactivity of disulfide bonds are critical for their function in peptides and other molecules. Several strategies have been developed to modulate these properties, particularly concerning penicillamine-containing disulfides.

Steric Hindrance: The inherent structure of penicillamine, with its two methyl groups adjacent to the sulfur atom, provides significant steric bulk. This bulk slows down the rate of thiol-disulfide exchange reactions compared to cysteine-cysteine disulfides, thereby increasing the kinetic stability of the disulfide bond. researchgate.net This principle is fundamental to the preferential formation and enhanced stability of Cys-Pen bridges.

Electrostatic Environment: The reactivity of a thiol group, a prerequisite for disulfide exchange, is dependent on its deprotonated thiolate form. Modifying the electrostatic environment around the disulfide bond can alter the pKa of the participating thiols. Introducing positively charged amino acid residues near a disulfide bond can lower the pKa of the thiols, increasing the concentration of the more reactive thiolate anion and thus enhancing the rate of thiol-disulfide exchange.

Replacing Disulfide Bridges: For applications requiring even greater stability, the disulfide bond can be replaced entirely. A notable strategy involves the direct conversion of disulfide bridges into methylene (B1212753) thioacetals (-S-CH₂-S-). This is a two-step process involving the reduction of the disulfide to its constituent thiols, followed by a methylene insertion using a reagent like diiodomethane (B129776) under mild, biocompatible conditions. The resulting bridge is more resistant to reducing agents and nucleophiles while causing minimal structural perturbation.

Orthogonal Pairing: In complex peptides with multiple cysteines, ensuring the correct disulfide pairing is a major challenge. The discovery that Cys-Pen heterodisulfide formation is thermodynamically favored over Cys-Cys or Pen-Pen homodisulfides provides a powerful tool for directing protein and peptide folding. acs.orgnih.gov By strategically placing penicillamine residues in a peptide sequence, specific disulfide connectivities can be favored, simplifying synthesis and ensuring the desired final structure. nih.govdntb.gov.ua

These strategies provide a toolkit for fine-tuning the properties of disulfide bonds for applications ranging from drug development to materials science.

Development of Novel Penicillamine-Based Thiol-Disulfide Exchange Probes and Reagents

The unique reactivity and stability of penicillamine have been harnessed to develop novel probes and reagents for studying thiols and thiol-disulfide exchange reactions.

Fluorescent and Colorimetric Probes: Many detection methods for thiols rely on the thiol's ability to cleave a disulfide bond, which in turn releases a chromophore or fluorophore. mdpi.comrsc.org Penicillamine can be incorporated into such probes. For example, a dual-mode probe using fluorescent carbon dots and gold nanoparticles has been developed for the selective detection of D-penicillamine. nih.gov The probe's fluorescence is initially quenched but is recovered when penicillamine binds to the gold nanoparticles, demonstrating a "turn-on" detection mechanism. nih.gov Thiol-reactive fluorescent probes based on various fluorophores like coumarin, pyrene, and BODIPY are widely used for the detection of biological thiols, and the principles of their design can be adapted using penicillamine. nih.govillinois.edu

Reagents for Studying Disulfide Exchange: The differential stability of Cys-Cys, Pen-Pen, and Cys-Pen disulfides makes penicillamine-containing peptides excellent model systems for studying the kinetics and thermodynamics of thiol-disulfide exchange. By monitoring the formation and disappearance of different disulfide isomers via techniques like HPLC, researchers can gain insight into the factors governing disulfide bond formation and rearrangement. researchgate.net

Nanoparticle-Based Sensors: Penicillamine's thiol group has a high affinity for the surface of gold nanoparticles. This interaction is utilized in the development of sensors. D-penicillamine stabilized gold nanoclusters have been used to create SERS (Surface-Enhanced Raman Scattering) active substrates for the sensitive and selective detection of other molecules.

The development of these tools is crucial for quantifying thiols in biological samples and for understanding the complex role of thiol-disulfide exchange in cellular processes and disease.

Translational Research and Therapeutic Implications

Investigational Applications in Diseases Involving Aberrant Thiol-Disulfide Dynamics

The unique chemical properties of penicillamine (B1679230) and its ability to form mixed disulfides like penicillamine cysteine disulfide have led to its investigation in diseases characterized by abnormal thiol-disulfide balance beyond cystinuria. Thiol-disulfide homeostasis is crucial for numerous cellular processes, and its dysregulation is implicated in various pathological conditions.

One area of investigation involves the role of penicillamine in modulating protein structure and function through disulfide chemistry. Site-directed cysteine and disulfide chemistry are powerful tools for probing protein structure and dynamics. nih.gov The formation of disulfide bonds can provide valuable structural constraints and insights into conformational changes in proteins. nih.gov While not a direct application of this compound itself, the underlying principles of disulfide exchange are relevant to these research methodologies.

Furthermore, the interaction of penicillamine with other biological thiols, such as glutathione (B108866), has been a subject of study. For example, the reduction of penicillamine disulfide by glutathione is significantly faster than that of penicillamine-cysteine disulfide. researchgate.net This highlights the complex interplay of different thiol compounds within a biological system.

Recent research has also explored the use of disulfide bond-based strategies for targeted drug delivery systems, particularly in the context of cancer therapy. nih.gov These systems are designed to release their therapeutic payload in response to the reducing environment of tumors, which have high concentrations of glutathione. nih.gov While this research does not directly involve this compound, it underscores the growing interest in harnessing thiol-disulfide chemistry for therapeutic benefit.

The table below outlines some investigational areas related to thiol-disulfide dynamics where the principles underlying this compound formation are relevant.

| Research Area | Relevance of Thiol-Disulfide Chemistry | Potential Implications |

| Protein Structure and Dynamics | Site-directed disulfide chemistry helps to understand protein conformation and function. nih.gov | Elucidation of disease mechanisms at the molecular level. |

| Targeted Drug Delivery | Disulfide bonds can be used as triggers for drug release in specific cellular environments, such as tumors. nih.gov | Development of more effective and less toxic cancer therapies. |

| Oxidative Stress-Related Diseases | Imbalances in thiol-disulfide homeostasis contribute to various pathologies. | Potential for new therapeutic strategies that modulate redox balance. |

Future Directions for Therapeutic Modalities Targeting this compound Pathways

The future of therapies involving this compound and related pathways is focused on enhancing efficacy, improving safety, and expanding therapeutic applications. A key area of research is the development of novel thiol-containing compounds that can more efficiently and safely form soluble mixed disulfides with cysteine. The goal is to create drugs with a superior therapeutic window compared to existing agents like D-penicillamine and tiopronin.

Advancements in drug delivery technologies also hold promise for the future. For instance, the development of nanoparticles could potentially enable the targeted delivery of thiol drugs directly to the proximal tubule of the kidney, the primary site of cystine reabsorption and stone formation. auanews.net This could maximize the therapeutic effect while minimizing systemic exposure and associated side effects.

Furthermore, the growing understanding of the genetic basis of diseases like cystinuria opens the door for the development of genetic therapies. auanews.net Technologies like CRISPR/Cas9, which has shown success in treating other genetic disorders, could potentially be used to correct the underlying genetic defects responsible for impaired cystine transport. auanews.net

Another avenue of research involves exploring the therapeutic potential of modulating thiol-disulfide pathways in other diseases. As our understanding of the role of aberrant thiol-disulfide dynamics in various pathologies deepens, there may be new opportunities to repurpose or develop drugs that target these pathways.

The table below highlights potential future directions in this field.

| Future Direction | Description | Potential Impact |

| Novel Thiol Compounds | Development of new drugs with improved efficacy and safety profiles for disulfide exchange therapy. | More effective and better-tolerated treatments for cystinuria. |

| Targeted Drug Delivery | Utilization of technologies like nanoparticles to deliver thiol drugs directly to the kidneys. auanews.net | Increased therapeutic benefit with reduced side effects. |

| Genetic Therapies | Use of gene-editing technologies like CRISPR/Cas9 to correct the genetic cause of cystinuria. auanews.net | A potential cure for cystinuria and other genetic disorders. |

| Expanded Therapeutic Applications | Investigation of thiol-based therapies for other diseases involving dysregulated thiol-disulfide homeostasis. | New treatment options for a wider range of conditions. |

Role as a Reference Standard in Pharmaceutical Development and Quality Control

This compound plays a crucial role as a reference standard in the pharmaceutical industry. Reference standards are highly purified compounds that are used to ensure the identity, purity, quality, and strength of pharmaceutical products.

In the context of D-penicillamine drug development and manufacturing, this compound serves as a key impurity and a marker of the drug's therapeutic action. Regulatory guidelines require that pharmaceutical companies identify and control impurities in their drug products. Therefore, having a well-characterized reference standard of this compound is essential for developing and validating analytical methods to detect and quantify its presence in D-penicillamine formulations. synzeal.com

These analytical methods are critical for:

Quality Control (QC): Ensuring that each batch of D-penicillamine meets the required quality standards. synzeal.com

Stability Studies: Assessing the stability of the drug product over time and under various storage conditions.

Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion of D-penicillamine in the body.

Several organizations, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), provide certified reference standards for penicillamine disulfide, a related compound. sigmaaldrich.comusp.org These standards are used for identification, purity tests, and assays of pharmaceutical products. sigmaaldrich.com Similarly, commercial suppliers offer this compound for use in analytical method development and validation. synzeal.com

The availability of these reference standards is critical for pharmaceutical manufacturers to comply with regulatory requirements and to ensure the safety and efficacy of D-penicillamine products for patients.

The table below summarizes the key applications of this compound as a reference standard.

| Application | Purpose | Importance |

| Analytical Method Development | To create and validate methods for detecting and quantifying this compound. synzeal.com | Ensures accurate and reliable measurement of this key compound. |

| Quality Control | To test batches of D-penicillamine for purity and consistency. synzeal.com | Guarantees that the drug product meets regulatory standards. |

| Stability Testing | To evaluate the degradation profile of D-penicillamine over time. | Determines the shelf-life and appropriate storage conditions for the drug. |

| Regulatory Compliance | To meet the requirements of pharmacopoeias and regulatory agencies. sigmaaldrich.comusp.org | Essential for obtaining and maintaining marketing authorization for the drug. |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing penicillamine-cysteine disulfide?

- Methodological Answer : Synthesis typically involves disulfide interchange reactions between penicillamine and cystine under controlled pH conditions. Characterization employs nuclear magnetic resonance (NMR) spectroscopy to compare peak heights of penicillamine and its disulfide form (e.g., D₂O solvent with sodium 2,2-dimethyl-2-sila-pentane sulfonate as a reference) . For structural validation, sulfur K-edge X-ray absorption near-edge structure (XANES) spectroscopy can analyze sulfur bonding environments, distinguishing thiols, disulfides, and metal-coordinated species . High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC/ES-MS) is critical for purity assessment and disulfide bridge identification .

Q. How does penicillamine-cysteine disulfide interact with metal ions, and what techniques quantify these interactions?

- Methodological Answer : Penicillamine’s thiol group chelates metal ions like copper(II) and nickel(II), forming stable complexes. Transition potential density functional theory (DFT) calculations paired with XANES can identify metal coordination-induced shifts in sulfur orbital energies . Experimental validation includes isothermal titration calorimetry (ITC) to measure binding affinities and inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal displacement in biological matrices .

Advanced Research Questions

Q. How does substituting cysteine with penicillamine residues alter peptide conformation and receptor binding?

- Methodological Answer : Penicillamine’s geminal dimethyl groups impose steric constraints, reducing disulfide bond flexibility. Conformational analysis via circular dichroism (CD) spectroscopy and molecular dynamics (MD) simulations reveals restricted peptide folding, as seen in Urotensin-II analogues where penicillamine substitution increased receptor affinity 3-fold . Receptor-binding assays (e.g., radioligand competition) combined with NMR-based structural models are essential to correlate steric effects with pharmacological activity .

Q. What experimental models are suitable for studying the redox activity of penicillamine-cysteine disulfide in biological systems?

- Methodological Answer : In vitro models using glutathione (GSH) or cysteine-rich buffers mimic intracellular redox environments. Real-time H₂S release from penicillamine-based perthiol donors can be monitored via methylene blue assays or electrochemical sensors . For in vivo studies, murine models of cystinuria or ischemia-reperfusion injury assess disulfide interchange efficacy in reducing cystine stone formation or modulating oxidative stress .

Q. How does stereochemical configuration (D- vs L-penicillamine) influence the design of disulfide-bridged peptides for targeted therapies?

- Methodological Answer : Stereochemistry dictates peptide-receptor interaction specificity. For example, D-penicillamine in DPDPE (a δ-opioid agonist) enhances metabolic stability and receptor selectivity. Comparative studies using enantiomeric pairs in receptor-binding assays (e.g., surface plasmon resonance) and pharmacokinetic profiling (e.g., plasma half-life measurements) are critical for structure-activity optimization .

Data Contradiction and Validation

Q. How can researchers resolve discrepancies in reported biological activities of penicillamine-containing disulfides?

- Methodological Answer : Contradictions often arise from variations in peptide cyclization methods or redox conditions. Systematic replication using standardized synthesis protocols (e.g., solid-phase peptide synthesis with orthogonal protection) and rigorous characterization (e.g., X-ray crystallography for disulfide geometry) is advised . Meta-analyses of receptor affinity data across studies, adjusted for experimental variables (e.g., pH, ionic strength), can identify confounding factors .

Experimental Design Considerations

Q. What controls are essential when evaluating penicillamine-cysteine disulfide stability in aqueous solutions?

- Methodological Answer : Include thiol-blocking agents (e.g., N-ethylmaleimide) to prevent disulfide reduction during sample preparation. Stability studies should monitor degradation products via LC/ES-MS under varying temperatures and pH. For metal-catalyzed oxidation, chelators like EDTA are necessary to isolate disulfide-specific reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.